
5-(Pyrimidin-5-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyrimidin-5-yl)nicotinamide is a heterocyclic compound that combines the structural features of both pyrimidine and nicotinamide. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body . Nicotinamide, also known as niacinamide, is a form of vitamin B3 and plays a crucial role in various biological processes. The combination of these two moieties in this compound makes it a compound of significant interest in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)nicotinamide typically involves the coupling of a pyrimidine derivative with a nicotinamide derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyrimidine reacts with a boronic acid derivative of nicotinamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an aqueous dioxane solution at elevated temperatures (around 100°C).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up to handle larger quantities of the compound, often involving crystallization and recrystallization techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyrimidin-5-yl)nicotinamide undergoes various chemical reactions, including:
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group yields pyrimidine-2-carboxylic acid, while reduction of a nitro group yields the corresponding amine.
Aplicaciones Científicas De Investigación
5-(Pyrimidin-5-yl)nicotinamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to DNA and RNA synthesis due to its pyrimidine moiety.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(Pyrimidin-5-yl)nicotinamide involves its interaction with various molecular targets and pathways. The pyrimidine moiety allows it to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. Additionally, the nicotinamide moiety can modulate the activity of enzymes involved in cellular metabolism, such as sirtuins and poly(ADP-ribose) polymerases (PARPs) . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminonicotinamide: Another nicotinamide derivative with similar biological activities.
Pyrido[2,3-d]pyrimidin-4(1H)-one: A fused heterocyclic compound with applications in medicinal chemistry.
Pyrimidino[4,5-d][1,3]oxazine: A compound with a similar pyrimidine core, used in the synthesis of pharmaceuticals.
Uniqueness
5-(Pyrimidin-5-yl)nicotinamide is unique due to its combination of pyrimidine and nicotinamide moieties, which confer a broad range of biological activities and synthetic versatility. This dual functionality makes it a valuable compound in drug discovery and development.
Propiedades
Número CAS |
1346687-33-9 |
|---|---|
Fórmula molecular |
C10H8N4O |
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
5-pyrimidin-5-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N4O/c11-10(15)8-1-7(2-12-3-8)9-4-13-6-14-5-9/h1-6H,(H2,11,15) |
Clave InChI |
OJMZSONUQWESMK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C(=O)N)C2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11899181.png)
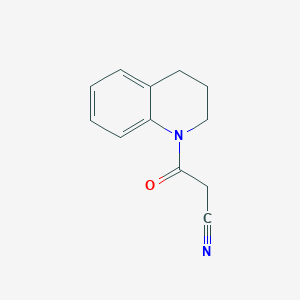
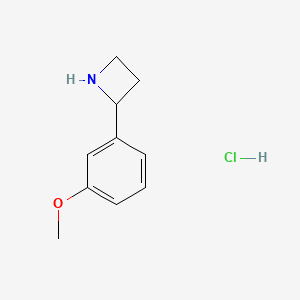

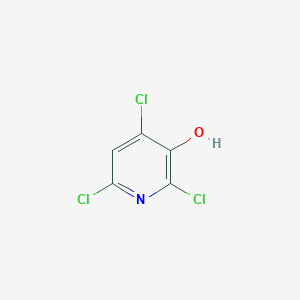


![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)
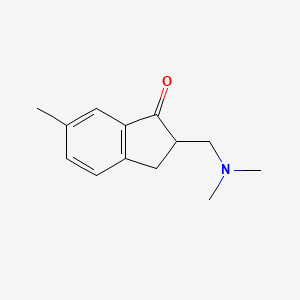
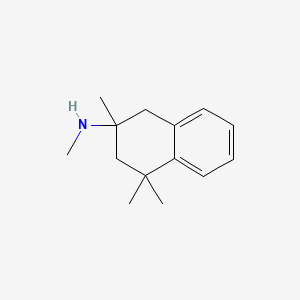
![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)
